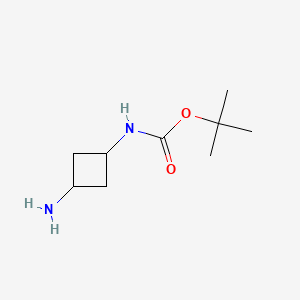

tert-Butyl (3-aminocyclobutyl)carbamate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tert-Butyl (3-aminocyclobutyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (3-aminocyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Enzyme Inhibition

Research indicates that tert-Butyl (3-aminocyclobutyl)carbamate has potential as an inhibitor of certain enzymes, particularly arginase. Arginase plays a crucial role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. Compounds similar to this compound have been shown to exhibit inhibitory activity against arginase with IC50 values ranging from nanomolar to micromolar concentrations .

Drug Development

Due to its structural properties, this compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its ability to form stable derivatives allows researchers to explore various modifications that could enhance bioactivity and selectivity towards specific biological targets .

Case Study 1: Arginase Inhibitors

A study published in MDPI highlights the synthesis of several arginase inhibitors derived from this compound. These compounds demonstrated potent inhibition against human arginase isoforms, suggesting their potential use in treating conditions associated with elevated arginase activity, such as certain cancers .

| Compound Name | IC50 (nM) | Target Enzyme |

|---|---|---|

| Compound A | 0.1 | hARG-1 |

| Compound B | 10 | hARG-2 |

Case Study 2: Synthesis of Bioactive Molecules

Another investigation focused on utilizing this compound as a precursor for synthesizing bioactive molecules targeting various receptors involved in cancer progression. The study reported successful modifications leading to compounds with improved efficacy and reduced toxicity profiles compared to existing treatments .

Mécanisme D'action

The mechanism of action of tert-Butyl (3-aminocyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl (cis-3-hydroxycyclobutyl)carbamate

- cis-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid

- tert-Butyl (3-((methylamino)methyl)cyclobutyl)carbamate

Uniqueness

tert-Butyl (3-aminocyclobutyl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its cyclobutyl ring and tert-butyl group make it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives and complex molecules .

Activité Biologique

tert-Butyl (3-aminocyclobutyl)carbamate is a compound of increasing interest in biological research due to its unique structural properties and potential applications in drug development and enzyme studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol. The compound features a tert-butyl group attached to a cyclobutane ring that contains an amino group, classifying it as a carbamate. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets, such as enzymes and receptors.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. It can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways relevant to various physiological processes. The exact molecular targets and pathways depend on the specific context of use, including its role in enzyme mechanisms and protein-ligand interactions.

Biological Applications

1. Enzyme Mechanisms:

- The compound is utilized in studying enzyme mechanisms, particularly in understanding how specific inhibitors affect enzymatic reactions.

- It serves as a model compound for investigating protein-ligand interactions, providing insights into drug design .

2. Drug Development:

- This compound is explored for its potential use in synthesizing drug candidates, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.

- Its structural properties make it a candidate for developing enzyme inhibitors that could lead to novel therapeutic agents .

3. Industrial Applications:

- In the industrial sector, this compound is employed in producing specialty chemicals and agrochemicals, highlighting its versatility beyond biological applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl carbamate | Lacks cyclobutyl moiety | Limited specificity in enzyme interactions |

| tert-Butyl (2-aminocyclobutyl)carbamate | Amino group at a different position | Varies in activity based on amino positioning |

| tert-Butyl (3-aminocyclopentyl)carbamate | Cyclopentyl ring instead of cyclobutyl | Different reactivity due to ring size |

| This compound | Cyclobutane ring with amino functionality | Unique interactions with specific enzymes |

The unique combination of the cyclobutane ring and amino functionality in this compound distinguishes it from other carbamates, potentially offering unique therapeutic avenues and more effective enzyme modulation capabilities.

Case Studies and Research Findings

Research has demonstrated that this compound can significantly influence enzyme kinetics and protein interactions:

- Enzyme Inhibition Studies:

- A study highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorder treatments.

- Protein-Ligand Interaction Analysis:

- Investigations into its binding affinity with various receptors indicated that the compound could serve as a lead structure for developing new pharmacological agents targeting neurological diseases.

Propriétés

IUPAC Name |

tert-butyl N-(3-aminocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDOEOOBYOABCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212395-34-0, 1090904-48-5, 871014-19-6 | |

| Record name | real- TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(3-aminocyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.